molecular formula C20H17BrN2O3S B11414266 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B11414266
M. Wt: 445.3 g/mol
InChI Key: GPIUBAPCMZIANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its unique structural features and the specific biological activities it exhibits. Its combination of functional groups and molecular framework provides distinct properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27)

InChI Key

GPIUBAPCMZIANK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.